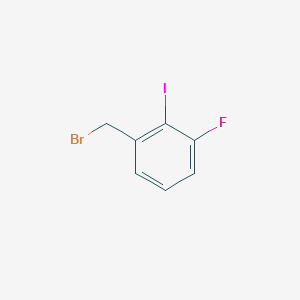

3-Fluoro-2-iodobenzyl bromide

Overview

Description

3-Fluoro-2-iodobenzyl bromide, also known with the synonyms: 1-(bromomethyl)-3-fluoro-2-iodobenzene and alpha-bromo-3-fluoro-2-iodotoluene, is a building block that belongs to the halogenated benzyl bromides class . It is used in various applications such as industrial research, agrochemicals and is currently being explored in medical studies to treat diseases, for example, cardiovascular, inflammatory, and neurodegenerative diseases .

Synthesis Analysis

The synthesis of compounds similar to this compound has been reported. For instance, the Pd-catalyzed intramolecular carbopalladation-annulation of 3-(2-iodobenzyl)-indoles and alkynes has been used to efficiently synthesize polycyclic indole structures .

Chemical Reactions Analysis

The Pd-catalyzed intramolecular carbopalladation-annulation of 3-(2-iodobenzyl)-indoles and alkynes has been used to efficiently synthesize polycyclic indole structures . This indicates that this compound could potentially participate in similar reactions.

Scientific Research Applications

Synthesis of Radiotracers for PET Imaging

3-Fluoro-2-iodobenzyl bromide is used in the synthesis of fluorobenzyl bromides, which are intermediates in the asymmetric synthesis of fluorinated α-amino acids. These acids are crucial in developing radiotracers for Positron Emission Tomography (PET), a vital imaging technique in medical diagnostics (Zaitsev et al., 2002).

Development of Radioactive Compounds for Cancer Research

This compound is also instrumental in creating radioactive compounds like (4-fluoro-3-[131I]iodobenzyl)guanidine and (3-[211At]astato-4-fluorobenzyl)guanidine. These compounds have potential applications in cancer research, particularly in studying the distribution of radiolabeled compounds in cancer models (Vaidyanathan et al., 1996).

Tandem SN2-SNAr Reaction in Organic Chemistry

The compound finds application in organic chemistry, particularly in the formation of highly functionalized 4H-1-benzopyrans through a tandem SN2-SNAr reaction sequence. This reaction is significant for synthesizing complex organic molecules with potential pharmacological applications (Bunce et al., 2008).

Anticancer Agent Research

In the field of anticancer research, 2,9-bis(2-fluorobenzyl)-β-carbolinium bromide, a derivative of this compound, has been synthesized and evaluated for its potential as an anticancer agent. The structure and properties of this compound have been extensively studied, contributing to the development of new anticancer drugs (Mohideen et al., 2017).

MIBG Analogue for PET

The compound is used in preparing (4-[18F]fluoro-3-iodobenzyl)guanidine, a potential MIBG analogue for PET imaging. This research is crucial in developing new imaging agents for neuroendocrine tumors (Vaidyanathan et al., 1994).

Synthesis of Labeled Neuroleptics

This compound is also used in the synthesis of labeled neuroleptics, particularly in preparing [18F]fluororinated analogs of benzamide neuroleptics. This research is significant in the development of new therapeutic agents for neurological disorders (Hatano et al., 1991).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that this compound belongs to the class of halogenated benzyl bromides . These compounds are often used as building blocks in various chemical reactions, suggesting that their targets could be a wide range of organic compounds.

Mode of Action

The mode of action of 3-Fluoro-2-iodobenzyl bromide involves its reactivity at the benzylic position . This compound can undergo free radical bromination, nucleophilic substitution, and oxidation . The bromine atom in the molecule can be replaced by other groups in a substitution reaction, leading to the formation of new compounds .

Biochemical Pathways

It is known that halogenated benzyl bromides like this compound are often used in suzuki–miyaura (sm) coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in. As a building block in chemical reactions, it can contribute to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate and outcome of its reactions can be affected by factors such as temperature, pH, and the presence of other reactants . Furthermore, it should be handled with care to avoid environmental contamination .

Biochemical Analysis

Biochemical Properties

3-Fluoro-2-iodobenzyl bromide plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the bromide group allows it to act as an alkylating agent, which can modify nucleophilic sites on biomolecules . This compound is often used in the Suzuki-Miyaura coupling reaction, where it interacts with palladium catalysts to form new carbon-carbon bonds . Additionally, this compound can participate in halogen exchange reactions, further expanding its utility in biochemical synthesis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modifying key signaling pathways, gene expression, and cellular metabolism. For instance, its alkylating properties can lead to the modification of DNA and proteins, potentially affecting gene expression and protein function . In some cases, this compound may induce apoptosis or cell cycle arrest, depending on the concentration and exposure duration . The impact on cell signaling pathways can result in altered cellular responses, including changes in proliferation, differentiation, and metabolic activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation . For example, its interaction with DNA can result in the formation of DNA adducts, which can interfere with DNA replication and transcription . Additionally, this compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity . The presence of fluorine and iodine atoms in its structure enhances its reactivity and specificity in biochemical reactions .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial factors that influence its effectiveness. Over time, this compound may undergo hydrolysis or other degradation processes, leading to a decrease in its activity . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity . These temporal effects highlight the importance of careful handling and storage of the compound to maintain its efficacy in research applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, this compound can induce toxic effects, including tissue damage and organ dysfunction . Studies have shown that there are threshold effects, where a certain concentration of this compound is required to elicit a significant biological response . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . Its role as an alkylating agent allows it to participate in reactions that modify metabolic intermediates, potentially altering the overall metabolic profile of cells . The compound’s interactions with specific enzymes can lead to changes in enzyme activity, affecting the rates of metabolic reactions and the production of key metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, it may localize to particular compartments or organelles, where it can exert its biochemical effects . The distribution of this compound within tissues can also affect its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the cytoplasm, where it can modify cytoplasmic enzymes and signaling molecules . The precise localization of this compound within cells can influence its ability to modulate cellular processes and biochemical pathways .

properties

IUPAC Name |

1-(bromomethyl)-3-fluoro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFI/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOWWTYOLGCJNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)I)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

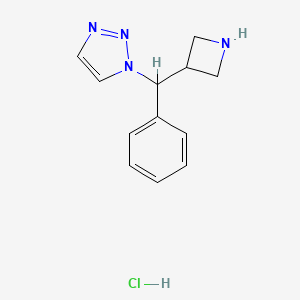

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Azoniaspiro[4.4]nonane Chloride](/img/structure/B1450498.png)

![Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate](/img/structure/B1450503.png)

![3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1450504.png)

![3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1450518.png)